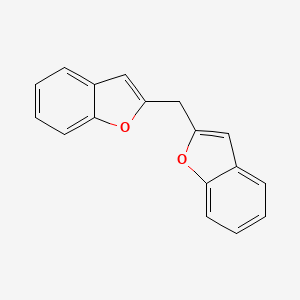![molecular formula C21H22ClN3O2 B12902272 N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine CAS No. 918491-15-3](/img/structure/B12902272.png)
N-(2-Chloro-5-methoxyphenyl)-6-[(piperidin-4-yl)oxy]isoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine: is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, a piperidin-4-yloxy group, and an amine group attached to the isoquinoline core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Piperidin-4-yloxy Group: The piperidin-4-yloxy group can be introduced via nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable leaving group on the isoquinoline core.
Substitution on the Phenyl Ring: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions, using appropriate chlorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the isoquinoline ring, leading to dihydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
科学研究应用
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
相似化合物的比较
Similar Compounds
- N-(2-Chloro-5-methoxyphenyl)-6-(morpholin-4-yloxy)isoquinolin-3-amine
- N-(2-Chloro-5-methoxyphenyl)-6-(piperazin-1-yloxy)isoquinolin-3-amine
Uniqueness
N-(2-Chloro-5-methoxyphenyl)-6-(piperidin-4-yloxy)isoquinolin-3-amine is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical reactivity compared to its analogs. The presence of the piperidin-4-yloxy group, in particular, may confer unique pharmacokinetic and pharmacodynamic properties.
属性
CAS 编号 |
918491-15-3 |
|---|---|
分子式 |
C21H22ClN3O2 |
分子量 |
383.9 g/mol |
IUPAC 名称 |
N-(2-chloro-5-methoxyphenyl)-6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C21H22ClN3O2/c1-26-17-4-5-19(22)20(12-17)25-21-11-15-10-18(3-2-14(15)13-24-21)27-16-6-8-23-9-7-16/h2-5,10-13,16,23H,6-9H2,1H3,(H,24,25) |
InChI 键 |
OOPOLDAOSPAXJD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC=C3C=CC(=CC3=C2)OC4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


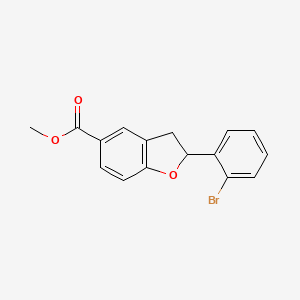
![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
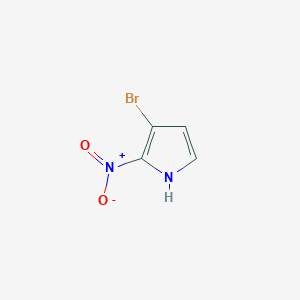


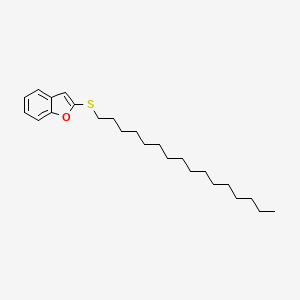
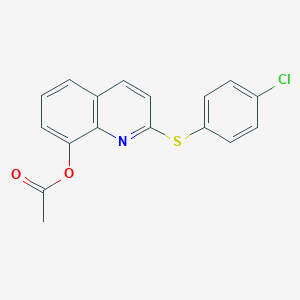

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
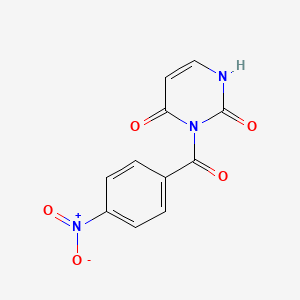
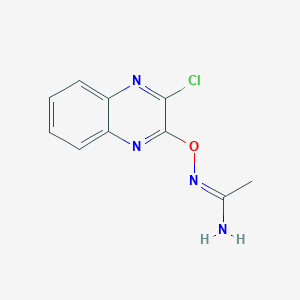
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)
![{1-[N-(2,6-Dimethylbenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B12902267.png)
